2-Methylbutanoic anhydride
CAS No.: 1519-23-9
Cat. No.: VC20947685
Molecular Formula: C10H18O3
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1519-23-9 |
---|---|
Molecular Formula | C10H18O3 |
Molecular Weight | 186.25 g/mol |
IUPAC Name | 2-methylbutanoyl 2-methylbutanoate |
Standard InChI | InChI=1S/C10H18O3/c1-5-7(3)9(11)13-10(12)8(4)6-2/h7-8H,5-6H2,1-4H3 |
Standard InChI Key | WRTPVONNQPWNRH-UHFFFAOYSA-N |
SMILES | CCC(C)C(=O)OC(=O)C(C)CC |
Canonical SMILES | CCC(C)C(=O)OC(=O)C(C)CC |
Chemical Structure and Properties
Molecular Identity
2-Methylbutanoic anhydride is an organic compound with the molecular formula C₁₀H₁₈O₃ and a molecular weight of 186.2481 g/mol . It belongs to the class of carboxylic acid anhydrides, specifically derived from 2-methylbutanoic acid. The compound consists of two 2-methylbutanoyl groups connected by an anhydride linkage, resulting in a characteristic O-C-O bridge.
Nomenclature and Identification
The compound is known by several names in scientific and industrial contexts. It is important to note that there has been some confusion in nomenclature between 2-methylbutanoic anhydride and 3-methylbutanoic anhydride (isovaleric anhydride) in some literature. The compound has been identified with the following parameters:
Physical Properties
2-Methylbutanoic anhydride is typically a colorless to pale yellow liquid at room temperature with a pungent odor characteristic of acid anhydrides. Like other acid anhydrides, it reacts readily with water and is sensitive to moisture. The compound is soluble in most organic solvents including ethers, alcohols, and hydrocarbons, while showing limited solubility in water due to gradual hydrolysis.
Spectroscopic Characteristics
Infrared Spectroscopy
The infrared spectrum of 2-methylbutanoic anhydride provides valuable information about its functional groups and structural features. The NIST database contains gas-phase IR spectral data for this compound . The spectrum shows characteristic anhydride absorption bands:
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Strong C=O stretching vibrations typically appearing as two bands in the region of 1800-1740 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes of the anhydride carbonyl groups
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C-O-C stretching vibrations in the region of 1200-1100 cm⁻¹
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Various C-H stretching and bending vibrations corresponding to the alkyl portions of the molecule
Mass Spectrometry
Mass spectrometric analysis of 2-methylbutanoic anhydride typically reveals fragmentation patterns characteristic of acid anhydrides. The molecular ion peak corresponds to the molecular weight of 186, with subsequent fragmentation involving the cleavage of the anhydride bond and loss of alkyl groups.
Synthesis and Preparation Methods
Laboratory Synthesis
Several methods exist for the laboratory preparation of 2-methylbutanoic anhydride. The most common approaches include:
Dehydration of 2-Methylbutanoic Acid
The direct dehydration of two molecules of 2-methylbutanoic acid can be achieved using dehydrating agents such as phosphorus pentoxide (P₂O₅), dicyclohexylcarbodiimide (DCC), or acetic anhydride. The reaction generally proceeds through the formation of a mixed anhydride intermediate when acetic anhydride is used as the dehydrating agent.
Reaction with Acid Chlorides
2-Methylbutanoic anhydride can be synthesized by reacting 2-methylbutanoic acid with 2-methylbutanoyl chloride in the presence of a base such as pyridine or triethylamine. This method often provides good yields and relatively pure products.
Industrial Production
On an industrial scale, 2-methylbutanoic anhydride is typically produced through continuous processes that maximize efficiency and minimize waste. These processes often involve the reaction of 2-methylbutanoic acid with dehydrating agents under controlled conditions of temperature and pressure. Catalysts may be employed to enhance reaction rates and selectivity.
Chemical Reactivity
General Reactivity Pattern
As an acid anhydride, 2-methylbutanoic anhydride exhibits high reactivity toward nucleophiles. The carbonyl carbon atoms serve as electrophilic centers that readily undergo nucleophilic attack. This reactivity forms the basis for most of the compound's chemical transformations and applications.
Hydrolysis
2-Methylbutanoic anhydride undergoes hydrolysis when exposed to water, producing two molecules of 2-methylbutanoic acid. The reaction proceeds through nucleophilic attack of water on one of the carbonyl carbons, followed by breakdown of the tetrahedral intermediate:
(CH₃)(C₂H₅)CHCO-O-CO-CH(CH₃)(C₂H₅) + H₂O → 2 (CH₃)(C₂H₅)CHCOOH
This reaction occurs readily at room temperature and is accelerated by acidic or basic catalysts.
Alcoholysis
Reaction with alcohols (ROH) yields the corresponding esters:
(CH₃)(C₂H₅)CHCO-O-CO-CH(CH₃)(C₂H₅) + ROH → (CH₃)(C₂H₅)CHCOOR + (CH₃)(C₂H₅)CHCOOH
The alcoholysis reaction is widely used in organic synthesis for the preparation of 2-methylbutanoate esters.
Aminolysis
With primary and secondary amines, 2-methylbutanoic anhydride forms amides:
(CH₃)(C₂H₅)CHCO-O-CO-CH(CH₃)(C₂H₅) + RNH₂ → (CH₃)(C₂H₅)CHCONHR + (CH₃)(C₂H₅)CHCOOH
This reaction is valuable for the synthesis of 2-methylbutanamides, which have applications in pharmaceuticals and specialty chemicals.
Reactions with Other Nucleophiles
The anhydride also reacts with other nucleophiles such as thiols, forming thioesters, and with hydrogen peroxide, forming peroxyacids.
Applications
Organic Synthesis
2-Methylbutanoic anhydride serves as an important acylating agent in organic synthesis. Its applications include:
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Preparation of esters and amides under mild conditions
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Introduction of the 2-methylbutanoyl group in complex molecules
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Synthesis of specialized materials for research purposes
Flavor and Fragrance Industry
The compound and its derivatives contribute to the development of flavor compounds and fragrances. The 2-methylbutanoyl group is found in various natural flavor compounds, and the anhydride can be used to introduce this moiety into synthetic flavor molecules.
Pharmaceutical Industry
In pharmaceutical manufacturing, 2-methylbutanoic anhydride serves as a reagent for the modification of functional groups in drug molecules. It can be used to protect amine or hydroxyl groups during multi-step syntheses of complex pharmaceuticals.
Polymer Chemistry
The anhydride can participate in polymerization reactions, particularly in the synthesis of polyesters and modified polymers with specialized properties.
Comparative Analysis
Comparison with Similar Anhydrides
2-Methylbutanoic anhydride shares many properties with other acid anhydrides but possesses distinct characteristics due to its branched structure. The following table compares key properties with related compounds:
Property | 2-Methylbutanoic anhydride | Acetic anhydride | Propionic anhydride | Butyric anhydride |
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Structure | Branched (methyl at C-2) | Linear | Linear | Linear |
Molecular Weight | 186.25 g/mol | 102.09 g/mol | 130.14 g/mol | 158.20 g/mol |
Reactivity | High | Very high | High | High |
Odor | Pungent | Sharp, vinegar-like | Pungent | Rancid |
Water Solubility | Low (hydrolyzes) | Low (hydrolyzes) | Low (hydrolyzes) | Low (hydrolyzes) |
Advantages and Limitations
The branched structure of 2-methylbutanoic anhydride provides certain advantages in specific applications:
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Steric effects can influence the selectivity of reactions
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The branched structure may confer different physical properties compared to linear anhydrides
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The resulting esters and amides may possess unique flavor or fragrance characteristics
Limitations include: -
Slightly lower reactivity compared to smaller anhydrides due to steric hindrance
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Higher cost of production compared to more common anhydrides
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More specialized applications compared to widely used anhydrides like acetic anhydride
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